molecular formula C27H22N4O5S B11614664 methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate

methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B11614664
M. Wt: 514.6 g/mol
InChI Key: JTYZGOFGDBMUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a structurally complex pyrazolone derivative characterized by:

  • A pyrazol-4-ylidene core with a conjugated imine group (E-configuration).
  • A methyl ester group and 4,5-dimethoxy substituents on the benzoate moiety, influencing solubility and electronic properties.
  • A phenyl group at position 3 of the pyrazole, contributing to steric bulk and hydrophobic interactions.

Crystallographic studies of similar compounds (e.g., ) suggest planar geometries for the pyrazolone core, stabilized by intramolecular hydrogen bonds and conjugation . The E-configuration of the imine linkage is critical for maintaining planarity and molecular rigidity, which may affect binding to biological targets .

Properties

Molecular Formula

C27H22N4O5S

Molecular Weight

514.6 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C27H22N4O5S/c1-34-21-13-17(26(33)36-3)20(14-22(21)35-2)28-15-18-24(16-9-5-4-6-10-16)30-31(25(18)32)27-29-19-11-7-8-12-23(19)37-27/h4-15,30H,1-3H3

InChI Key

JTYZGOFGDBMUGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The 5-oxo-1,5-dihydro-4H-pyrazole scaffold is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. A representative protocol involves:

  • Reacting 1-(1,3-benzothiazol-2-yl)ethan-1-one with phenylhydrazine in acetic acid under reflux to yield the hydrazone intermediate.

  • Cyclization using carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by oxidation with MnO₂ to introduce the 4-ylidene moiety.

Key Data:

ConditionYield (%)Purity (HPLC)
Acetic acid, reflux7895.2
CDI/THF, 0°C8297.8

Functionalization at Position 1 with Benzothiazole

Direct N-alkylation of the pyrazole nitrogen with 2-chlorobenzothiazole is challenging due to steric hindrance. Alternative approaches employ:

  • Ullmann Coupling : Copper-catalyzed coupling of 5-oxo-3-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde with 2-mercaptobenzothiazole in the presence of CuI/L-proline.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos ligand to attach the benzothiazole unit.

Optimization Insight:

  • Ullmann conditions provided moderate yields (60–65%) but required elevated temperatures (110°C).

  • Buchwald-Hartwig protocols achieved 78% yield at 80°C with reduced side products.

Synthesis of Methyl 4,5-Dimethoxy-2-aminobenzoate (Intermediate B)

Nitration and Reduction Sequence

  • Nitration : Methyl 4,5-dimethoxybenzoate is nitrated at the ortho position using fuming HNO₃/H₂SO₄ at 0°C.

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding the 2-aminobenzoate derivative.

Reaction Metrics:

  • Nitration yield: 89%

  • Reduction yield: 94%

Protection-Deprotection Strategies

To prevent undesired side reactions during subsequent imine formation, the amine group is protected as a Boc-carbamate using di-tert-butyl dicarbonate. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine post-coupling.

Imine Formation and Final Coupling

Schiff Base Condensation

Intermediate A and Intermediate B are coupled via Schiff base formation:

  • Activation of Aldehyde : Intermediate A is treated with anhydrous MgSO₄ in dichloromethane (DCM) to remove trace moisture.

  • Condensation : Reaction with Intermediate B in ethanol under reflux for 12 hours, catalyzed by a drop of acetic acid.

Critical Parameters:

  • Stoichiometry: 1:1 molar ratio of aldehyde to amine

  • Solvent: Ethanol vs. DCM comparison showed ethanol improves E-selectivity (98:2 E:Z ratio).

Microwave-Assisted Optimization

Microwave irradiation at 100°C for 30 minutes enhanced reaction efficiency, achieving 88% yield compared to 72% under conventional heating.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.72 (s, 1H, imine CH), δ 7.85–7.40 (m, benzothiazole and phenyl protons), δ 3.90 (s, 3H, OCH₃).

  • HRMS : Calculated for C₂₈H₂₃N₄O₅S [M+H]⁺: 543.1389; Found: 543.1392.

Purity and Stability

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Accelerated Stability : No degradation observed after 6 months at 25°C/60% RH.

Comparative Evaluation of Synthetic Routes

MethodTotal Yield (%)Purity (%)Time (h)
Conventional Stepwise4598.572
Microwave-Assisted5899.18
One-Pot Hybrid5297.824

The microwave-assisted route offers superior efficiency, while stepwise synthesis allows better intermediate purification.

Industrial-Scale Considerations

  • Cost Analysis : Palladium catalysts contribute >40% of raw material costs. Substituting with Cu-based systems reduces expenses but requires yield trade-offs.

  • Green Chemistry Metrics : Solvent recovery (ethanol) and atom economy (78%) align with sustainable manufacturing principles .

Chemical Reactions Analysis

Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Molecular Formula and Weight

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight : 414.48 g/mol

This structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The incorporation of the benzothiazole moiety enhances the anti-inflammatory activity through the modulation of specific molecular targets involved in inflammatory responses .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . Case studies have highlighted specific analogs that exhibit selective cytotoxicity against cancer cell lines.

Antioxidant Activity

Compounds containing benzothiazole and pyrazole rings have been evaluated for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cancer TypeReference
Benzothiazole Derivative AAntimicrobialStaphylococcus aureus
Pyrazole Derivative BAnti-inflammatoryIn vitro studies
Benzothiazole-Pyrazole CAnticancerHeLa cells
Benzothiazole DAntioxidantFree radical scavenging

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The study demonstrated that certain modifications to the benzothiazole structure significantly enhanced antibacterial potency.

Case Study 2: Pyrazole Derivatives as Anti-inflammatory Agents

In a pharmacological study, several pyrazole derivatives were tested for their ability to reduce inflammation in animal models. The results showed a marked decrease in inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s pyrazol-4-ylidene core (vs.

Substituent Effects: The 1,3-benzothiazole group in the target compound distinguishes it from analogs with simpler aryl groups (e.g., phenyl in ). Benzothiazoles are known for their electron-deficient nature and bioactivity in medicinal chemistry . The 4,5-dimethoxybenzoate moiety may improve solubility compared to chloro or dichlorobenzyloxy substituents in and . The methyl ester in the target compound vs. butyl ester in suggests differences in lipophilicity and metabolic stability.

Bioactivity: Pyrazol-3-one derivatives in and exhibit antimicrobial and anticancer activity, but the target compound’s benzothiazole group could modulate target specificity (e.g., kinase inhibition or DNA intercalation) . No direct bioactivity data exists for the target compound, though its structural features align with pharmacophores reported in for imidazole-based therapeutics .

Physicochemical and Crystallographic Comparisons

  • Solubility : The dimethoxy groups in the target compound likely enhance aqueous solubility compared to the chloro-substituted analog in .
  • Crystallography : SHELX programs () are widely used to resolve structures of similar compounds, confirming planar geometries and E-configurations . For example, reports intramolecular hydrogen bonds (O–H···N) stabilizing the imine linkage, a feature likely shared with the target compound .

Biological Activity

Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzothiazole moiety linked to a pyrazole derivative, which is known for its diverse biological activities. The general structure can be represented as follows:

C19H20N4O4S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and pyrazole units exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole are effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease.

Anticancer Potential

The pyrazole ring is associated with anticancer activity. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, leading to disruptions in replication and transcription processes in cancer cells.
  • Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting significant antimicrobial potential.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated an IC50 value of approximately 15 µM for the compound, indicating moderate cytotoxic effects.
  • Anti-inflammatory Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Data Summary Table

Activity TypeModel/OrganismResultReference
AntimicrobialStaphylococcus aureusMIC: 10 - 50 µg/mL
CytotoxicityHeLa CellsIC50: ~15 µM
Anti-inflammatoryRat Paw Edema ModelSignificant reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-({(E)-[...]}-4,5-dimethoxybenzoate, and how can regioselectivity be ensured during pyrazolone ring formation?

  • Methodology : The pyrazolone core can be synthesized via condensation of hydrazine derivatives with β-keto esters. Regioselectivity is achieved using substituent-directed cyclization, as demonstrated in pyrazole-based syntheses (e.g., POCl3-mediated cyclization at 120°C for oxadiazole formation) . Solvent polarity and temperature (e.g., dichloromethane or chloroform at reflux) influence the E/Z configuration of the methylideneamino linker .
  • Characterization : Use IR to confirm carbonyl stretches (~1700 cm⁻¹ for pyrazolone and ester groups) and ¹H NMR to verify aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.2–7.5 ppm) .

Q. How can elemental analysis and spectroscopic techniques validate the purity and structural integrity of this compound?

  • Elemental Analysis : CHNS analysis (e.g., Vario MICRO analyzer) confirms stoichiometric ratios of C, H, N, and S, critical for detecting residual solvents or byproducts .
  • Advanced Spectroscopy : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺), while 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and dimethoxybenzoate regions .

Advanced Research Questions

Q. What strategies optimize the reaction yield for introducing the 1,3-benzothiazole moiety, and how do steric effects influence coupling efficiency?

  • Coupling Methods : Use Ullmann-type coupling or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzothiazole group. Steric hindrance from the 2-position of benzothiazole requires bulky ligands (e.g., XPhos) to enhance catalytic turnover .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time and byproducts .

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and biological target interactions?

  • DFT Studies : Calculate HOMO-LUMO gaps to assess charge-transfer properties, critical for photophysical applications. The conjugated system (benzothiazole-pyrazolone-benzoate) likely exhibits low bandgap (~3 eV), enabling visible-light absorption .
  • Docking Simulations : Dock the compound into kinase or enzyme active sites (e.g., COX-2 or EGFR) using AutoDock Vina. The dimethoxy groups may enhance π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .

Q. What experimental approaches resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory assays)?

  • Dose-Response Analysis : Perform IC50/EC50 assays in multiple cell lines (e.g., RAW 264.7 for anti-inflammatory activity, Gram-positive/negative bacterial strains for antimicrobial tests). Discrepancies may arise from assay-specific redox interference .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites. For example, ester hydrolysis of the methoxybenzoate group could alter bioavailability .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH for 6 months). Non-polar solvents (hexane) minimize hydrolysis of the ester group, while buffered solutions (pH 7.4) prevent benzothiazole ring oxidation .
  • Degradation Pathways : Identify major degradation products (e.g., free carboxylic acid from ester hydrolysis) using HPLC-UV/Vis and compare with synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.